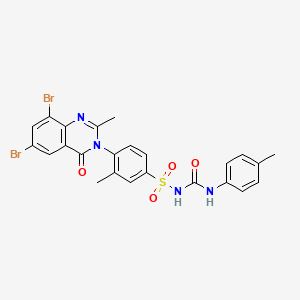
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a hydroxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling with the hydroxyphenyl group. The final step involves the esterification of the acrylate group under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)propanoate
- Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)butanoate
Uniqueness
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87849-05-6 |
|---|---|
Fórmula molecular |
C23H28N2O3 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
methyl (E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropyl]pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C23H28N2O3/c1-18-8-10-19(11-9-18)23(27,14-17-25-15-3-4-16-25)21-7-5-6-20(24-21)12-13-22(26)28-2/h5-13,27H,3-4,14-17H2,1-2H3/b13-12+ |
Clave InChI |
ZRPSDVVHVWUPEC-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)/C=C/C(=O)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)C=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


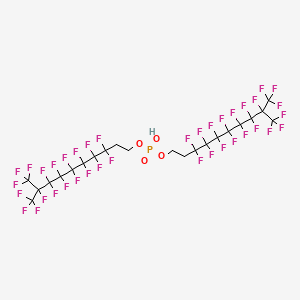

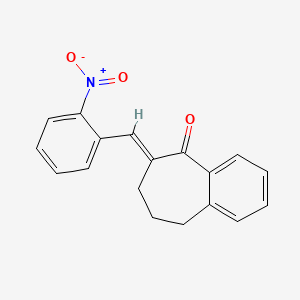
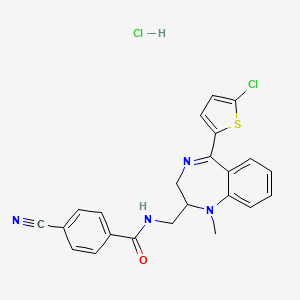
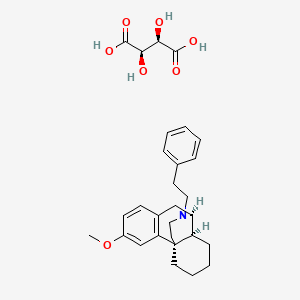
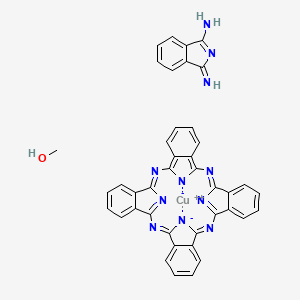
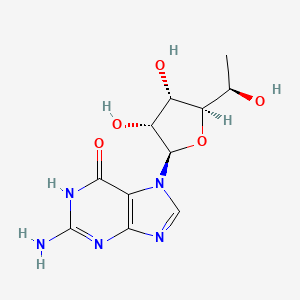
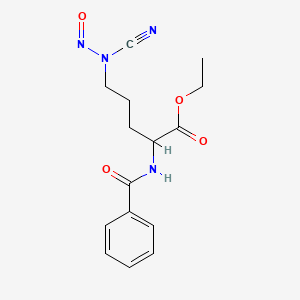
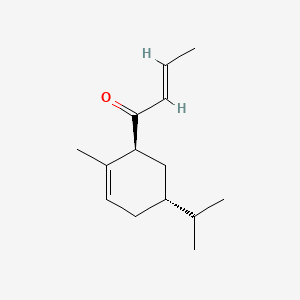
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)



